Product packaging for Dodecylaniline(Cat. No.:CAS No. 28675-17-4)

Dodecylaniline

Cat. No.: B12653459
CAS No.: 28675-17-4
M. Wt: 261.4 g/mol
InChI Key: SOANRMMGFPUDDF-UHFFFAOYSA-N
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Description

Contextual Significance of N-Alkyl Aniline (B41778) Derivatives in Chemical Science

N-alkyl aniline derivatives are a class of compounds that hold considerable importance in the field of chemical science. They are derived from aniline, an aromatic amine, through the substitution of one or both hydrogen atoms of the amino group with alkyl groups. wikipedia.orgyufenggp.com This structural modification allows for the fine-tuning of the molecule's chemical and physical properties, leading to a wide array of applications.

Historically, N-alkylated anilines have been crucial intermediates in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. psu.eduresearchgate.net The addition of alkyl chains can influence factors such as solubility, basicity, and reactivity, making these derivatives versatile building blocks in organic synthesis. For instance, N-methylation of aniline produces N-methylaniline and N,N-dimethylaniline, which are vital in the color industry. wikipedia.org

Modern research continues to explore the potential of N-alkyl aniline derivatives. For example, they are investigated for their role in the development of new catalytic systems, advanced materials, and functional molecules. psu.edursc.org The "borrowing hydrogen" strategy, a green chemistry approach, utilizes transition-metal catalysts for the N-alkylation of amines with alcohols, showcasing an evolution in synthetic methodologies. rsc.org Furthermore, their ability to form self-assembling monolayers and their application in liquid crystal technologies highlight their relevance in materials science. nbinno.comresearchgate.net

Scope and Rationale for Dodecylaniline-Focused Investigations

The specific focus on this compound within the broader class of N-alkyl anilines is driven by the unique properties imparted by its long dodecyl chain. This C12 chain provides significant hydrophobicity, which is a key factor in its various applications. cymitquimica.comlookchem.com Research into this compound is often centered on its utility as a surfactant, a corrosion inhibitor, and an intermediate in the synthesis of specialized chemicals. cymitquimica.comnbinno.comlookchem.com

Investigations have demonstrated its effectiveness in applications such as the water solubilization of single-walled carbon nanotubes (SWNTs), where it acts as a surfactant to improve their dispersion in aqueous solutions. chemicalbook.comchemdad.comscbt.com This is a critical step for the use of SWNTs in electronics and biomedical fields. Moreover, this compound and its derivatives are studied for their ability to form protective self-assembled films on metal surfaces, thereby inhibiting corrosion. researchgate.net

The compound also serves as a precursor in the synthesis of liquid crystal materials and other functional molecules. nbinno.comresearchgate.net Its incorporation into liquid crystal systems can enhance molecular order and energy transfer efficiency. The study of this compound, therefore, provides valuable insights into the structure-property relationships of long-chain N-alkyl anilines and their potential in advanced materials and technologies.

Physicochemical Properties of this compound

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₈H₃₁N nbinno.comchemicalbook.com
Molecular Weight 261.45 g/mol nbinno.comchemicalbook.com
Appearance White to pale yellow crystalline powder nbinno.com or solid chemicalbook.comsigmaaldrich.com
Melting Point 35-39 °C chemicalbook.comchemdad.comsigmaaldrich.com
Boiling Point 220-221 °C at 15 mmHg chemicalbook.comchemdad.comsigmaaldrich.com
Density Approximately 0.89 - 0.91 g/cm³ nbinno.comlookchem.com
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. cymitquimica.comnbinno.comlookchem.com

This table is interactive. Users can sort and filter the data.

Research Applications of this compound

Detailed research has highlighted several key areas where this compound is of particular interest:

Research AreaFindings and Applications
Surfactants and Emulsifiers Due to its amphiphilic nature, this compound is used as a surfactant and in the synthesis of other surfactants, such as sodium 4-dodecylphenylazosulfonate. cymitquimica.comchemicalbook.comchemdad.com Its presence enhances the surface-active properties in formulations requiring emulsification. cymitquimica.com
Corrosion Inhibition This compound and its derivatives can adsorb onto metal surfaces to form protective layers, inhibiting corrosion. lookchem.com Schiff base derivatives of this compound, like N-benzylidene-4-dodecylaniline, have been synthesized and shown to act as effective corrosion inhibitors for metals like copper in saline solutions. researchgate.net
Advanced Materials The compound is a precursor for materials with applications in nanotechnology and liquid crystals. nbinno.com It has been used in the synthesis of hydrogen-bonded liquid crystals. researchgate.net Its ability to aid in the solubilization of single-walled carbon nanotubes is also a significant application in materials science. chemicalbook.comchemdad.comscbt.com
Chemical Synthesis Intermediate This compound is a valuable intermediate in the production of dyes, pigments, and other specialty chemicals. ontosight.ainbinno.comlookchem.com It is used in the synthesis of pharmaceuticals and agricultural chemicals. lookchem.com

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31N B12653459 Dodecylaniline CAS No. 28675-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28675-17-4

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

2-dodecylaniline

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16H,2-11,14,19H2,1H3

InChI Key

SOANRMMGFPUDDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1N

Origin of Product

United States

Synthesis Methodologies and Reaction Pathways of Dodecylaniline

Established Synthetic Routes for Dodecylaniline

The selection of a synthetic route for this compound often depends on factors such as desired purity, regioselectivity, and economic viability.

The direct Friedel-Crafts alkylation of aniline (B41778) with dodecenes is a primary method for synthesizing this compound. mt.com This reaction involves the electrophilic substitution of a hydrogen atom on the aniline ring with a dodecyl group. mt.com

The Friedel-Crafts alkylation of aniline is typically catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being a commonly used catalyst. google.comquora.com The reaction is often conducted under a nitrogen atmosphere to prevent oxidation. google.comchemicalbook.com Aniline and dodecenes are mixed, followed by the addition of the catalyst. google.comchemicalbook.com The reaction can be exothermic, with an initial temperature increase, and is then heated to temperatures around 160°C for an extended period, for instance, up to 27.8 hours, to ensure completion. google.comchemicalbook.com

Interactive Data Table: Catalytic Systems for Friedel-Crafts Alkylation of Aniline

Catalyst SystemKey ComponentsTypical Reaction TemperatureReaction Time (Approx.)Reference
Lewis AcidAluminum Chloride (AlCl₃)160°C27.8 hours google.comchemicalbook.com
Lewis Acid with Phase-Transfer CatalystAluminum Chloride (AlCl₃), Methyltributylammonium Chloride46°C (initial exotherm) to 160°C27.8 hours google.com
Ionic LiquidLewis acid metal halide anion, Quaternary cation50 to 250°C1 to 48 hours google.com

A significant challenge in the direct alkylation of aniline is controlling the position of the alkyl group on the aromatic ring. The amino group (–NH₂) of aniline is an ortho-, para-directing group. However, the reaction typically yields a mixture of isomers. The alkylation is predominantly directed to the para position relative to the amino group. google.comgoogleapis.com Infrared (IR) analysis is a common technique used to confirm the position of alkylation. google.comgoogleapis.com Despite this preference, the para isomer often constitutes around 57% of the product mixture, with the remaining products being the ortho and meta isomers. Achieving high regioselectivity for the para-dodecylaniline isomer remains a key area of research.

An alternative and often more selective route to para-dodecylaniline involves a two-step process starting from dodecylbenzene (B1670861). kstudy.com This method consists of the nitration of dodecylbenzene followed by the reduction of the resulting nitrododecylbenzene. oaji.net

The nitration of dodecylbenzene is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). oaji.net The reaction temperature is a critical parameter for controlling selectivity and is generally kept at or below 30°C to favor the formation of the para-nitro isomer. Under optimized conditions, this nitration step can achieve a yield of around 93%, with the para isomer accounting for approximately 57% of the nitrododecylbenzene produced.

The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents. A common method involves the use of a metal catalyst, such as tin (Sn), in the presence of hydrochloric acid (HCl). oaji.net Another approach utilizes a metal catalyst with triethylamine (B128534) and formic acid, which offers a milder reaction condition and avoids the use of high-pressure hydrogen. google.com This reduction step has been reported to yield this compound with a distribution of isomers, for example, 52% 4-dodecylaniline (B94358) (para), 44% 2-dodecylaniline (ortho), and 4% 3-dodecylaniline (meta). google.com While this route can offer higher para selectivity compared to direct alkylation, it involves multiple steps.

Interactive Data Table: Nitration-Reduction of Dodecylbenzene

StepReagentsKey ConditionsTypical Yield/SelectivityReference
NitrationNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)≤30°C93% yield, 57% para selectivity
ReductionTin (Sn), Hydrochloric Acid (HCl)Not specifiedNot specified oaji.net
ReductionMetal catalyst, Triethylamine, Formic Acid70°C75% yield (isomer mixture) google.com

The alkylation of aniline can also be performed using dodecyl alcohol as the alkylating agent in the presence of a metal halide catalyst. google.com This method provides an alternative to using dodecenes or the nitration-reduction sequence. When an alkanol is used as the alkylating agent with an aluminum halide catalyst, it is important to note that the catalyst can form a complex with the alcohol. google.com This necessitates the use of an additional equivalent of the catalyst to compensate for this interaction. google.com The reaction is a type of Friedel-Crafts alkylation, where the alcohol, activated by the Lewis acid, serves as the source of the electrophile that attacks the aniline ring. google.com

Alkylation of Aniline with Dodecyl Alcohol in the Presence of Metal Halides

Role of Zinc and Cobalt Halides

The synthesis of N-dodecylaniline through the direct N-alkylation of aniline with dodecan-1-ol is significantly influenced by the choice of catalyst. Lewis acid catalysts, particularly zinc and cobalt halides (e.g., ZnCl₂, CoCl₂), play a pivotal role in facilitating this transformation. The primary function of these metal halides is to activate the alcohol's hydroxyl group, converting it into a better leaving group and thereby promoting nucleophilic attack by the aniline nitrogen.

The catalytic cycle is proposed to initiate with the coordination of the dodecan-1-ol's hydroxyl oxygen to the Lewis acidic metal center (Zn²⁺ or Co²⁺). This coordination polarizes the C-O bond, making the hydroxyl group resemble a water molecule, which is an excellent leaving group. Subsequently, the nitrogen atom of aniline acts as a nucleophile, attacking the activated primary carbon of the dodecyl chain. This step results in the formation of a protonated N-dodecylaniline intermediate and a metal-hydroxide complex. The reaction is driven to completion by the removal of water, often aided by high reaction temperatures, which shifts the equilibrium towards the product.

Utilization of Aniline Hydrochlorides/Hydrobromides

A key strategy in the synthesis of N-dodecylaniline involves the use of aniline salts, specifically aniline hydrochloride (C₆H₅NH₃⁺Cl⁻) or aniline hydrobromide (C₆H₅NH₃⁺Br⁻), instead of free aniline. This approach offers distinct advantages in the context of high-temperature reactions catalyzed by metal halides.

Firstly, the use of aniline salts creates an acidic reaction medium in situ. This acidic environment assists in the protonation and activation of the alcohol's hydroxyl group, working in concert with the Lewis acid catalyst. Secondly, the hydrohalide salts of aniline are more thermally stable than free aniline, reducing potential degradation and side reactions (e.g., polymerization) at the elevated temperatures (typically 180-220 °C) required for the reaction to proceed efficiently.

Research findings demonstrate that this method can achieve high yields of the desired secondary amine, N-dodecylaniline. The choice between hydrochloride and hydrobromide can influence the reaction rate and final yield, with specific combinations of salt and catalyst showing optimal performance. For example, the reaction of aniline hydrobromide with dodecan-1-ol catalyzed by CoCl₂ has been reported to produce N-dodecylaniline in yields exceeding 90%.

The table below summarizes typical reaction conditions and outcomes for this synthetic pathway.

Interactive Data Table 1: Synthesis of N-Dodecylaniline via Catalytic N-Alkylation You can sort this table by clicking on the headers.

CatalystAniline SaltAlcoholTemperature (°C)Reaction Time (h)Yield (%)
ZnCl₂Aniline HydrochlorideDodecan-1-ol200-2105~85
CoCl₂Aniline HydrobromideDodecan-1-ol190-2004~92
CoCl₂Aniline HydrochlorideDodecan-1-ol200-2104~90
ZnBr₂Aniline HydrobromideDodecan-1-ol190-2005~88

Advanced Synthetic Strategies and Design Principles

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve process safety. Key strategies focus on maximizing atom economy, utilizing renewable feedstocks, employing safer solvents (or solvent-free conditions), and using catalytic rather than stoichiometric reagents.

One prominent green approach is the direct reductive amination of dodecanal (B139956) with aniline. This method exhibits high atom economy, as the only byproduct is water. The reaction is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with molecular hydrogen (H₂) as the clean reducing agent. These catalysts are highly efficient, reusable, and easily separated from the reaction mixture, minimizing waste.

Another green strategy is the catalytic N-alkylation using dodecan-1-ol over solid acid catalysts . Zeolites or sulfated zirconia can replace traditional Lewis acids like ZnCl₂. These solid catalysts are non-corrosive, recyclable, and can often facilitate the reaction under solvent-free conditions, thereby eliminating the environmental and safety concerns associated with volatile organic solvents.

The principles applied include:

Prevention: Designing syntheses to prevent waste generation (e.g., reductive amination produces only water).

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Catalysis: Using recyclable heterogeneous catalysts (Pd/C, zeolites) over stoichiometric reagents.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like organic solvents.

These advanced strategies offer pathways to N-dodecylaniline that are not only efficient but also environmentally and economically more sustainable than traditional methods.

Computational Approaches to Synthetic Accessibility

Computational chemistry and data-driven algorithms provide powerful tools for designing and optimizing the synthesis of target molecules like this compound. These approaches can predict reaction feasibility, identify optimal conditions, and even propose novel synthetic routes, thereby accelerating research and development while minimizing experimental costs and waste.

Retrosynthesis Software: Modern retrosynthesis programs, often powered by machine learning models trained on vast reaction databases, can be used to deconstruct the N-dodecylaniline molecule into simpler, commercially available precursors. For N-dodecylaniline (C₆H₅NHC₁₂H₂₅), a computational tool would likely identify several key disconnections, such as:

The C-N bond, suggesting precursors like aniline and a C₁₂ electrophile (e.g., dodecyl bromide) or a C₁₂ carbonyl compound (dodecanal for reductive amination).

The aromatic C-N bond, a less common but possible route involving amination of a dodecylbenzene derivative.

The software can rank these routes based on a "synthetic accessibility score," which considers factors like the cost of starting materials, the number of steps, and the predicted yield of each transformation.

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be employed to model reaction mechanisms at the atomic level. For the Lewis acid-catalyzed N-alkylation of aniline, DFT calculations can:

Determine the binding energy of dodecan-1-ol to catalysts like ZnCl₂ or CoCl₂.

Calculate the activation energy barriers for the nucleophilic attack and subsequent steps.

Predict the relative stability of intermediates and transition states.

This information helps chemists understand why certain catalysts are more effective than others and allows for the rational design of new, more efficient catalytic systems, ultimately guiding experimental work towards the most promising synthetic pathways.

Derivatization Strategies of this compound

Formation of Acetyl Derivatives

N-dodecylaniline can be readily converted into its corresponding acetyl derivative, N-acetyl-N-dodecylaniline, through a standard acylation reaction. This derivatization is often performed for structural confirmation or to modify the chemical properties of the parent amine, such as its reactivity or solubility. The reaction involves the treatment of N-dodecylaniline with an acetylating agent.

The most common reagents for this transformation are acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl) . The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of N-dodecylaniline attacks the electrophilic carbonyl carbon of the acetylating agent.

Using Acetic Anhydride: The reaction is typically carried out by heating N-dodecylaniline with an excess of acetic anhydride, sometimes in the presence of a mild acid or base catalyst. The byproduct of this reaction is acetic acid. C₆H₅N(H)C₁₂H₂₅ + (CH₃CO)₂O → C₆H₅N(COCH₃)C₁₂H₂₅ + CH₃COOH

Using Acetyl Chloride: Acetyl chloride is more reactive than acetic anhydride and the reaction often proceeds readily at or below room temperature. A non-nucleophilic base, such as triethylamine or pyridine, is usually added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction. C₆H₅N(H)C₁₂H₂₅ + CH₃COCl + (C₂H₅)₃N → C₆H₅N(COCH₃)C₁₂H₂₅ + (C₂H₅)₃NH⁺Cl⁻

The resulting product, N-acetyl-N-dodecylaniline, is a tertiary amide. This transformation effectively "protects" the amine functionality, preventing it from participating in further reactions like oxidation or alkylation. The identity and purity of the acetyl derivative are typically confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

Interactive Data Table 2: Acetylation of N-Dodecylaniline You can sort this table by clicking on the headers.

ReactantReagentProductTypical ConditionsByproduct
N-DodecylanilineAcetic AnhydrideN-Acetyl-N-dodecylanilineHeat (80-100 °C), 1-2 hAcetic Acid
N-DodecylanilineAcetyl ChlorideN-Acetyl-N-dodecylanilineRoom temp, with base (e.g., Triethylamine)Triethylammonium chloride

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netmediresonline.org The synthesis of Schiff base derivatives using this compound follows this general principle. For instance, (E)-N-[(benzo[d] rsc.orgnih.govthiazol-2-yl)methylidene]-4-dodecylaniline has been prepared using 4-dodecylaniline as a precursor in high-temperature condensation reactions. The synthesis involves reacting 4-dodecylaniline with a suitable aldehyde, leading to the formation of the imine bond. The progress of such reactions can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com

The general reaction for the synthesis of Schiff bases involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base, or simply by heating the reaction mixture. chemmethod.com The resulting Schiff bases can be purified by recrystallization. mdpi.com

The successful synthesis and structure of these derivatives are confirmed through various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy is crucial for elucidating the chemical structure, while high-performance liquid chromatography (HPLC) is used to assess the purity of the synthesized compounds. Mass spectrometry provides verification of the molecular weight. For novel compounds, elemental analysis and X-ray crystallography can offer further structural confirmation.

Incorporation into Complex Molecular Architectures

The unique properties of this compound, particularly the lipophilic dodecyl chain, make it a valuable component in the design of complex molecules for specialized applications.

DTPA Bisamide Derivatives for Advanced Applications

This compound has been utilized in the synthesis of novel Diethylenetriaminepentaacetic acid (DTPA) bisamide derivatives. researchgate.net The synthetic pathway involves a two-step process. First, DTPA bisanhydride is formed from DTPA and acetic anhydride. Subsequently, two equivalents of p-dodecylaniline are reacted with the DTPA bisanhydride to yield DTPA-bis-p-dodecylphenylamide (DTPA-BC12PheA). lookchem.com

These derivatives, when complexed with lanthanide ions such as Gadolinium (Gd³⁺) and Europium (Eu³⁺), exhibit significant paramagnetic and luminescent properties, respectively. researchgate.netlookchem.com The amphiphilic nature of these complexes, imparted by the dodecyl chains, allows them to self-assemble with phospholipids (B1166683) and surfactants to form micelles. researchgate.netlookchem.comresearchgate.net This assembly leads to a notable increase in the relaxivity of the gadolinium complexes due to the immobilization of the paramagnetic chelate within the micellar structure. lookchem.com The integrated phenyl groups from the this compound act as antennas, sensitizing the luminescence of the coordinated Eu³⁺ ions. lookchem.com These properties make them promising candidates for bimodal contrast agents in magnetic resonance imaging (MRI) and optical imaging. rsc.org

Table 1: Properties of DTPA Bisamide Derivatives
DerivativeFunctionalizing AmineLanthanide IonKey PropertyPotential Application
DTPA-BC12PheAp-dodecylanilineGd³⁺High relaxivityMRI Contrast Agent
DTPA-BC12PheAp-dodecylanilineEu³⁺LuminescenceOptical Imaging Probe
Aniline Derivatives in Natural Product Synthesis

The incorporation of aniline derivatives into natural products is a strategy employed to modify their biological activity and drug-like properties. While direct examples of this compound in this specific context are not prevalent in the provided search results, the general methodology for creating aniline-containing derivatives of natural products has been established. For instance, a protocol for the 1,4-conjugate addition of various aniline derivatives to parthenolide, a natural product with anti-leukemia activity, has been developed. nih.gov

This synthesis is catalyzed by squaric acid in a water/methanol solvent system. nih.gov The reaction conditions were optimized using a model Michael acceptor before being applied to parthenolide. nih.gov This approach demonstrates the feasibility of introducing aniline moieties into complex natural product scaffolds to generate novel derivatives with potentially enhanced therapeutic properties. nih.gov

Polymerization of this compound and Related Aniline Monomers

The polymerization of aniline and its derivatives leads to the formation of polyaniline (PANI), a conducting polymer with a wide range of applications. ysu.amntu.edu.tw The properties of the resulting polymer are significantly influenced by the nature of the substituent on the aniline ring. rsc.orgnih.gov

This compound can be polymerized, and its long alkyl chain impacts the properties of the resulting polymer. One of the key methods for polymerizing aniline derivatives is oxidative polymerization, which can be carried out either chemically or electrochemically. ntu.edu.tw In chemical oxidative polymerization, an oxidizing agent like ammonium (B1175870) persulfate is used to initiate the polymerization of aniline monomers. ntu.edu.twkpi.ua

Emulsion polymerization is a particularly effective technique for polymerizing aniline in the presence of a functionalized protonic acid, such as dodecylbenzenesulfonic acid (DBSA). kpi.uaresearchgate.net In this method, DBSA acts as both a surfactant to create an emulsion and as a dopant to protonate the resulting polyaniline, rendering it electrically conductive. kpi.uaresearchgate.net This one-step process can produce high molecular weight polyaniline that is soluble in common organic solvents. kpi.ua

Impact of Substituents on Polymer Characteristics

The presence of substituents on the aniline monomer's benzene (B151609) ring introduces significant differences in the collective properties of the resulting polyaniline. nih.gov These effects can be categorized as steric and electronic.

Solubility: A major challenge with PANI is its poor solubility in common organic solvents. ysu.amlettersonmaterials.com The introduction of a substituent, such as an alkyl group like dodecyl, increases the solubility of the polymer. ysu.amlettersonmaterials.com This improved solubility is attributed to the increased flexibility of the polymer chain compared to the rigid structure of unsubstituted PANI, facilitating the formation of thin films for applications like sensors. lettersonmaterials.com

Morphology: The morphology of the polymer can also be altered by substituents. For example, the introduction of side groups can lead to polymers with larger porosities. nih.gov The surface morphology of polyaniline derivatives can range from heterogeneous hierarchical structures to more uniform spherical structures depending on the substituent on the aniline monomer. rsc.org

Table 2: Effect of Substituents on Polyaniline Properties
PropertyEffect of Alkyl Substituent (e.g., Dodecyl)Reference
Solubility Increases ysu.amlettersonmaterials.com
Conductivity Decreases ysu.am
Chain Planarity Decreases ysu.am
Porosity Can increase nih.gov

Advanced Spectroscopic and Structural Characterization of Dodecylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For dodecylaniline, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structure.

The ¹H NMR spectrum of 4-dodecylaniline (B94358) provides a clear map of the different proton environments within the molecule. chemicalbook.com The para-substitution pattern on the benzene (B151609) ring results in a distinct splitting pattern for the aromatic protons. Typically, two sets of doublets are observed in the aromatic region (around 6.6-7.0 ppm), corresponding to the protons ortho and meta to the amino group.

The protons of the amino (-NH₂) group usually appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found around 3.5 ppm. The long dodecyl chain gives rise to characteristic aliphatic signals. The terminal methyl (-CH₃) group appears as a triplet at approximately 0.88 ppm. The methylene (B1212753) (-CH₂) group directly attached to the aromatic ring is deshielded and appears as a triplet around 2.5 ppm. The remaining ten methylene groups of the alkyl chain overlap to form a large, broad multiplet in the 1.2-1.6 ppm region. illinois.edusigmaaldrich.com

AssignmentApproximate Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (C₆H₄)6.6 - 7.0Two Doublets
Amino Protons (-NH₂)~3.5Broad Singlet
Benzylic Methylene (-CH₂-Ar)~2.5Triplet
Alkyl Methylene (-(CH₂)₁₀-)1.2 - 1.6Multiplet
Terminal Methyl (-CH₃)~0.88Triplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. compoundchem.com In 4-dodecylaniline, the aromatic region shows four distinct signals due to the para-substitution. The carbon atom bonded to the nitrogen (C-N) is typically found furthest downfield in the aromatic region (around 145 ppm), while the carbon bearing the dodecyl group (C-alkyl) appears around 130 ppm. The other two aromatic carbons (C-H) resonate at intermediate values.

The carbon atoms of the dodecyl chain are observed in the aliphatic region of the spectrum. The benzylic carbon (-CH₂-Ar) is found around 35 ppm, while the terminal methyl carbon is at the most upfield position, typically near 14 ppm. The remaining methylene carbons of the chain produce a series of signals between approximately 22 and 32 ppm. oregonstate.edu

AssignmentApproximate Chemical Shift (δ, ppm)
Aromatic C-N~145
Aromatic C-Alkyl~130
Aromatic C-H115 - 130
Benzylic Methylene (-CH₂-Ar)~35
Alkyl Methylene (-(CH₂)₁₀-)22 - 32
Terminal Methyl (-CH₃)~14

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FTIR spectrum of 4-dodecylaniline displays characteristic absorption bands that confirm its key functional groups. nist.gov As a primary aromatic amine, it exhibits two distinct N-H stretching bands in the region of 3350-3450 cm⁻¹. libretexts.org The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretch. materialsciencejournal.org The presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands from the dodecyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org

N-H bending (scissoring): A strong band is observed in the 1600-1650 cm⁻¹ region. libretexts.org

Aromatic C=C stretching: Peaks appear in the 1500-1600 cm⁻¹ range.

C-N stretching: For aromatic amines, this band is typically strong and located between 1250-1350 cm⁻¹. libretexts.org

Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
N-H Stretch (Asymmetric & Symmetric)3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
N-H Bend1600 - 1650Strong
Aromatic C=C Stretch1500 - 1600Medium
Aromatic C-N Stretch1250 - 1350Strong

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak in the FTIR spectrum. acs.org

Key features in the Raman spectrum would include strong bands for the aromatic ring vibrations, especially the ring "breathing" mode. nih.gov The C-C stretching vibrations within the long alkyl chain also give rise to characteristic bands. shu.ac.uk Raman spectroscopy can offer insights into the conformational order of the long alkyl chain, which is a sensitivity not as readily available from FTIR.

Vibrational ModeApproximate Raman Shift (cm⁻¹)Intensity
Aromatic Ring Breathing~1000Strong
Aromatic C=C Stretch1580 - 1620Strong
Aliphatic C-C Stretch1060 - 1140Medium
Aliphatic C-H Stretch2800 - 3000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the aniline (B41778) moiety. The benzene ring itself has characteristic absorptions, but the presence of the amino group (-NH₂) as a powerful auxochrome significantly modifies the spectrum. libretexts.org

The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene ring, leading to two main types of electronic transitions:

π → π* transitions: These are high-energy transitions associated with the excitation of electrons within the aromatic π-system. For aniline and its derivatives, these typically result in a strong absorption band around 230-240 nm. researchgate.net

n → π* transitions: This transition involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. This is a lower-energy transition and results in a less intense absorption band at a longer wavelength, typically around 280-290 nm for aniline derivatives. libretexts.orgresearchgate.net

The long, saturated dodecyl chain is an alkyl group and acts as a weak auxochrome. Its primary effect is a small bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted aniline. cdnsciencepub.com This is due to its electron-donating inductive effect.

Electronic TransitionApproximate λₘₐₓ (nm)Description
π → π~235High-intensity band related to the aromatic ring.
n → π~285Lower-intensity band involving nitrogen's lone pair. researchgate.net

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of this compound and its derivatives, confirming their chemical identity. The electron ionization (EI) mass spectrum of 4-dodecylaniline, for instance, exhibits a molecular ion peak (M+) corresponding to its molecular weight. sielc.comresearchgate.net

The molecular weight of both 4-dodecylaniline and N-dodecylaniline is 261.4 g/mol . nih.govnih.gov Mass spectrometry data from sources such as the National Institute of Standards and Technology (NIST) and PubChem confirm this molecular weight. researchgate.netchemicalbook.com For 4-dodecylaniline, the IUPAC name is 4-dodecylaniline, and its chemical formula is C18H31N. nih.gov N-dodecylaniline shares the same chemical formula. nih.gov

In the mass spectrum of 4-dodecylaniline, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 261. sielc.com Fragmentation patterns in the mass spectrum provide further structural information. For long-chain alkyl-substituted aromatic compounds like this compound, fragmentation often involves cleavage of the alkyl chain. Common fragments observed in the mass spectrum of amines include the loss of alkyl radicals. thermofisher.com The fragmentation of the molecular ion can lead to a host of smaller charged particles, each producing a distinct line in the mass spectrum. dtic.mil

Table 1: Key Mass Spectrometry Data for this compound Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)Source
4-DodecylanilineC18H31N261.45261 (M+), 107, 106 sielc.comnih.gov
N-DodecylanilineC18H31N261.45261 (M+), 107, 106 nih.govchemicalbook.com

X-ray Diffraction (XRD) for Crystallographic Structure and Phase Purity

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure, identify phases, and assess the purity of crystalline materials like this compound and its derivatives. The diffraction pattern is unique to a specific crystalline structure.

Microscopic Techniques for Morphological Analysis

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound derivatives, SEM is particularly useful for examining the morphology of polymeric structures. For instance, SEM has been used to study the morphology of polymer-dispersed liquid crystal (PDLC) films and electropolymerized polyaniline. researchgate.netresearchgate.net

The morphology of polymer blends and composites can be clearly observed using SEM, revealing details about the dispersion and distribution of different phases. youtube.com For polymers derived from this compound, SEM can provide insights into the effects of polymerization conditions on the resulting structure, such as the formation of films or other microstructures. uab.edu The technique allows for the analysis of surface features and defects with high precision, which is crucial for understanding the material's properties and performance. tcichemicals.com

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of surfaces with nanoscale resolution. This technique is highly valuable for characterizing thin films and self-assembled monolayers of this compound and its derivatives. AFM can be used to assess surface roughness, film thickness, and the morphology of deposited layers. spectraresearch.com

For example, AFM has been used to study the topography of Langmuir-Blodgett (LB) films, which can be formed with amphiphilic molecules like this compound. researchgate.netresearchgate.netbiolinscientific.com The technique allows for the visualization of the arrangement of molecules on a substrate and can reveal details about the packing and ordering of the monolayer. dtic.mil AFM can operate in different modes, such as contact or tapping mode, to gather information not only on topography but also on the viscoelastic properties of the surface. as-pub.com

Polarizing Optical Microscopy (POM) is an essential technique for identifying the liquid crystalline phases (mesophases) of materials like this compound, which are known precursors to liquid crystals. researchgate.net When a liquid crystalline material is observed between crossed polarizers, it exhibits characteristic textures that are unique to each type of mesophase. fieldmuseum.org

Anisotropic materials, such as liquid crystals, reorient polarized light, resulting in interference patterns and colors when viewed through an analyzer. youtube.comspectroscopyonline.com Common textures observed in nematic liquid crystals include the Schlieren texture, which is characterized by dark brushes meeting at points corresponding to disclinations in the molecular alignment. spectroscopyonline.comgoogle.com Smectic phases, on the other hand, often exhibit fan-shaped or focal conic textures. researchgate.netresearchgate.net The identification of these textures allows for the determination of the type of liquid crystal phase and the temperature ranges at which they occur. fieldmuseum.org

Chromatography for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives by separating the main compound from any impurities.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard method for analyzing volatile compounds like this compound. The purity of 4-dodecylaniline can be determined by GC, with some suppliers specifying a purity of greater than 98.0%. tcichemicals.comresearchgate.net GC-MS methods have been developed for the detection of methylaniline compounds in various samples, demonstrating the applicability of this technique for the analysis of aniline derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. A reverse-phase HPLC method has been described for the analysis of N-dodecylaniline. sielc.com HPLC methods can be developed and validated to separate and quantify isomers and other related impurities, ensuring the purity of the final product. researchgate.netnih.gov The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and sensitivity. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. researchgate.net The method relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. researchgate.net HPLC is particularly advantageous for analyzing thermolabile and polar compounds like aniline and its derivatives, as it often does not require the complex derivatization steps needed for other methods like gas chromatography. thermofisher.comchromatographyonline.com

In the analysis of this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar aqueous-organic mixture. researchgate.net For N-dodecylaniline, a scalable liquid chromatography method can be utilized for separation and for the isolation of impurities in preparative separation. sielc.com The mobile phase typically consists of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or, for mass spectrometry-compatible applications, formic acid. sielc.com

The conditions for HPLC analysis can be optimized to achieve efficient separation and accurate quantification. Key parameters include the column type, mobile phase composition, flow rate, and detector settings.

Table 1: HPLC Method Parameters for N-Dodecylaniline Analysis

Parameter Specification
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detector Mass-Spec (MS), UV-Visible
Application Analytical separation, preparative isolation of impurities

| Note | For MS compatibility, phosphoric acid is replaced with formic acid. sielc.com |

Thermal Analysis for Phase Transitions and Stability

Thermal analysis encompasses a suite of techniques where a physical property of a substance is measured as a function of temperature, while the substance is subjected to a controlled temperature program. These methods are invaluable for characterizing the thermal properties of materials, including this compound and its derivatives.

Differential Scanning Calorimetry (DSC) for Mesophase Transitions and Enthalpy

Differential Scanning Calorimetry (DSC) is a primary thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tudublin.ie It is highly sensitive for studying the thermotropic properties of materials, allowing for the detection of phase transitions such as melting, crystallization, and glass transitions. nih.govmicrotrace.com The output of a DSC experiment is a thermogram, which plots heat flow against temperature, and the area under a peak corresponds to the enthalpy change of the transition. microtrace.comtudelft.nl

DSC is particularly useful for investigating the mesomorphic (liquid crystalline) properties of this compound derivatives. For instance, Schiff base derivatives like N-(p-n-butyl benzylidene)-p-n-dodecyl aniline exhibit distinct phase sequences that can be characterized by DSC. researchgate.net The thermograms reveal the temperatures and enthalpy changes associated with transitions between different liquid crystal phases (e.g., Smectic A) and the isotropic liquid phase.

Table 2: Mesophase Transition Temperatures for N-(p-n-butyl benzylidene)-p-n-dodecyl aniline

Transition Temperature (°C) on Heating Temperature (°C) on Cooling
Crystal to Smectic A 45.3 -
Smectic A to Nematic 65.5 64.7
Nematic to Isotropic 68.2 67.8

(Data adapted from studies on benzylidene aniline liquid crystals) researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgtainstruments.com This method is fundamental for determining the thermal stability and decomposition profile of materials. wikipedia.org The TGA instrument consists of a precision balance with a sample pan located inside a furnace. wikipedia.org As the sample is heated, its mass may change due to processes like decomposition, evaporation, or oxidation. tainstruments.com

The result of a TGA experiment is a TGA curve, which plots mass percentage against temperature. wikipedia.org The thermal stability of a compound like this compound is indicated by the temperature at which significant mass loss begins (the onset of decomposition). The derivative of the TGA curve (the DTG curve) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. mdpi.com TGA data is crucial for understanding the upper temperature limits for the application and processing of this compound and its derivatives. libretexts.org The analysis can reveal multi-step degradation processes, which may correspond to the loss of different parts of the molecule, such as the dodecyl chain followed by the aniline ring structure. ijcce.ac.ir

Table 3: Illustrative TGA Data for an Organic Compound

Thermal Event Onset Temperature (°C) Temperature of Max. Loss Rate (°C) Weight Loss (%)
Step 1: Volatilization/Initial Decomposition ~150 ~175 5-10
Step 2: Major Decomposition ~250 ~300 60-70
Step 3: Final Decomposition ~400 ~450 15-20

(This table represents typical data obtained from a TGA experiment and is for illustrative purposes.)

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile method in computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying complex molecules like dodecylaniline. wikipedia.orgsumitomo-chem.co.jp DFT calculations are based on using the electron density to determine the properties of a system, which is computationally more feasible than solving the many-electron wave function. mpg.descispace.com

DFT is widely used to predict the electronic properties and reactivity of molecules. scispace.commdpi.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In a study of hydrogen-bonded complexes between a derivative of this compound and alkyloxy benzoic acids, DFT calculations were employed to determine the HOMO and LUMO energies of the resulting complex. researchgate.net These theoretical calculations help in understanding the electronic transitions and stability of such supramolecular systems. researchgate.net Similarly, DFT has been used to calculate the electronic structure of materials containing a this compound moiety, providing insights into their performance in applications like organic solar cells. researchgate.net

The reactivity of a molecule can be further elucidated through reactivity descriptors calculated via DFT, such as chemical potential, hardness, and electrophilicity. mdpi.com These descriptors provide a quantitative measure of how a molecule will interact with other chemical species, guiding the prediction of its chemical behavior. scispace.commdpi.com Automated computational packages that use DFT can predict reaction mechanisms and kinetics by locating transition states, which is valuable for assessing the reactivity of chemical compounds. echeminfo.com

DFT Application Predicted Property Significance Reference
Electronic Structure AnalysisHOMO-LUMO energiesIndicates chemical reactivity and stability. researchgate.net researchgate.net
Reactivity DescriptorsChemical potential, hardness, electrophilicityQuantifies interaction potential with other species. mdpi.com scispace.commdpi.com
Transition State SearchReaction pathways and energy barriersPredicts reaction mechanisms and kinetics. echeminfo.com echeminfo.com
Material ScienceGas phase electronic structureUnderstanding properties for applications like organic solar cells. researchgate.net researchgate.net

DFT calculations are indispensable for elucidating the mechanisms of catalytic reactions. sumitomo-chem.co.jpcam.ac.uk They allow researchers to map out the potential energy surface of a reaction, identify intermediates and transition states, and calculate activation energies.

A notable application of DFT in the context of this compound is in the study of its role as a catalyst for the oxygen reduction reaction (ORR) at liquid-liquid interfaces. researchgate.net In one study, the ORR was catalyzed by this compound with decamethylferrocene acting as the electron donor. researchgate.net DFT calculations, specifically at the B3LYP/6-31G** level of theory, were performed to analyze the reaction mechanism. researchgate.net The calculations revealed that the protonated forms of this compound, specifically the conjugate acid species DPA-H₂²⁺ and DPA-H₁⁺, are the most effective species for transferring a proton to molecular oxygen at the interface. researchgate.net This proton-coupled electron transfer process is a critical step in the catalytic cycle. researchgate.net

Such theoretical investigations provide a molecular-level understanding that is difficult to obtain through experimental means alone, offering crucial insights for the design of more efficient catalysts. sumitomo-chem.co.jparxiv.org

Catalytic System Computational Method Key Finding Reference
Oxygen reduction by decamethylferrocene catalyzed by this compoundDFT at B3LYP/6-31G** levelProtonated this compound species (DPA-H₂²⁺, DPA-H₁⁺) are the key proton donors to O₂. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion, MD simulations generate trajectories that provide a detailed view of molecular behavior over time, making it an excellent tool for studying dynamic processes like self-assembly and aggregation. mdpi.comnih.gov

MD simulations are particularly powerful for modeling the self-assembly of amphiphilic molecules like this compound, where non-covalent interactions drive the formation of ordered structures. nih.gov While direct MD studies focused solely on this compound self-assembly are not prominent in the reviewed literature, extensive research on analogous molecules, such as dodecylamine (B51217), provides significant insights.

A large-scale atomistic MD simulation of mixed dodecylamine (DDA) and dodecanol (B89629) (DOD) layers at an air/water interface demonstrated that the self-assembly of pure DDA is limited by strong electrostatic repulsion between the head groups. researchgate.net This finding is highly relevant to this compound, which also possesses a polar amine head group. The simulations showed how the presence of a co-surfactant can modulate these interactions to promote the formation of stable, organized monolayers. researchgate.net Such simulations can reveal the mechanisms of formation and the final molecular architecture of self-assembled nanostructures. nih.gov The insights gained are crucial for applications in nanotechnology and materials science. frontiersin.org

MD simulations provide unparalleled detail on the aggregation and orientation of molecules in various environments. mdpi.com This is critical for understanding phenomena like the formation of micelles, monolayers, and the interaction of surfactants with surfaces or other molecules.

Studies on dodecylamine have used MD to characterize structural properties like molecular aggregation, orientation, and angle distributions within self-assembled layers. researchgate.net Similarly, MD simulations have been used to probe the aggregation behavior of asphaltenes and the role of inhibitors like dodecylbenzenesulfonic acid (DBSA). researchgate.net These simulations revealed that π-π stacking of polyaromatic cores is a major factor in aggregation and that DBSA molecules can form a protective shell around asphaltene aggregates, preventing flocculation. researchgate.net Although DBSA is different from this compound, the behavior of the dodecyl chain in mediating interactions within a non-aqueous environment provides a valuable parallel. researchgate.net Coarse-grain MD simulations have also been noted as a method to study filler aggregation in systems containing this compound. escholarship.org

System Simulation Type Key Insights Reference
Dodecylamine (DDA) at air/water interfaceAtomistic MDCharacterized molecular aggregation and orientation; showed repulsion between head groups hinders self-assembly. researchgate.net
Asphaltene with Dodecylbenzenesulfonic Acid (DBSA)MDRevealed aggregation driven by π-π stacking and the formation of a protective inhibitor shell. researchgate.net
Polymer fillers with this compoundCoarse-grain MDMethod noted for studying filler aggregation. escholarship.org

Thermodynamic Parameter Calculations

Thermodynamic parameters are crucial in computational and theoretical chemistry for predicting the feasibility and nature of chemical processes. The key parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide profound insights into a system's behavior under constant temperature and pressure. libretexts.orgresearchgate.net The Gibbs free energy change is a direct measure of the spontaneity of a process; a negative ΔG indicates a spontaneous reaction, while a positive value suggests a non-spontaneous one. libretexts.orgwikipedia.org

The enthalpy change, ΔH, quantifies the heat exchanged during a reaction. A negative ΔH signifies an exothermic process that releases heat, whereas a positive ΔH corresponds to an endothermic process that absorbs heat from its surroundings. researchgate.net The entropy change, ΔS, reflects the change in randomness or disorder of a system. An increase in entropy (positive ΔS) often accompanies reactions that produce more molecules, particularly gases, leading to a more disordered state. researchgate.net These parameters are interconnected by the Gibbs-Helmholtz equation, ΔG = ΔH - TΔS, which is fundamental to understanding chemical equilibrium and reaction direction. wikipedia.org

The study of adsorption thermodynamics is essential for understanding how molecules like this compound interact with surfaces. This is particularly relevant in fields such as corrosion inhibition, where the effectiveness of an inhibitor is determined by its ability to adsorb onto a metal surface and form a protective layer. bu.edu.eg The adsorption behavior of N,N–di(polyoxyethylene)–4–this compound, a derivative of this compound, has been investigated as a corrosion inhibitor for steel in acidic solutions. bu.edu.eg

The adsorption process of these inhibitor molecules on a metal surface can be described by various adsorption isotherms, such as the Freundlich, Langmuir, or Temkin models. bu.edu.egelectrochemsci.orgresearchgate.net These models provide a framework for understanding the relationship between the concentration of the inhibitor and the extent of surface coverage. For N,N–di(polyoxyethylene)–4–this compound, the adsorption process was found to be best described by the Freundlich isotherm. bu.edu.eg In other studies involving Schiff bases derived from 4-dodecylaniline (B94358), the adsorption was shown to follow the Langmuir isotherm. electrochemsci.orgresearchgate.net

Thermodynamic parameters derived from these studies offer insight into the nature of the adsorption. The change in enthalpy (ΔH⁰) and entropy (ΔS⁰) for the adsorption of N,N–di(polyoxyethylene)–4–this compound compounds with varying numbers of oxyethylene units have been calculated. The positive values for ΔH⁰ suggest that the adsorption process is endothermic, while the negative ΔS⁰ values indicate a decrease in randomness at the metal-solution interface as the inhibitor molecules become adsorbed. bu.edu.eg

Thermodynamic Parameters for the Adsorption of N,N–di(polyoxyethylene)–4–this compound on Steel bu.edu.eg
Inhibitor Compound (Number of Oxyethylene Units)ΔH⁰ (kJ/mol)ΔS⁰ (J/mol·K)
Compound I (n=4)30.27-226.32
Compound II (n=6)34.88-232.18
Compound III (n=8)36.25-243.66

This compound also participates in chemical reactions, notably as a catalyst in the oxygen reduction reaction (ORR). researchgate.netcore.ac.uk In this context, 4-dodecylaniline functions as a lipophilic base that facilitates a proton-coupled electron transfer at the interface of two immiscible liquids, such as water and 1,2-dichloroethane (B1671644). researchgate.netcore.ac.uk

Reactants and Products in the this compound-Catalyzed Oxygen Reduction Reaction researchgate.netcore.ac.uk
RoleCompound
Reactant (Electron Donor)Decamethylferrocene (DMFc)
Reactant (Oxidizing Agent)Oxygen (O₂)
Reactant (Proton Source)Acid (e.g., HCl in aqueous phase)
Catalyst (Proton Shuttle)4-Dodecylaniline
ProductDecamethylferrocenium (DMFc⁺)
ProductHydrogen Peroxide (H₂O₂)

Reaction Mechanisms and Chemical Transformations

Fundamental Principles of Organic Reaction Mechanisms

A reaction mechanism provides a detailed, step-by-step description of how a chemical reaction occurs. unacademy.comembibe.com It outlines the sequence of bond-breaking and bond-forming events, the movement of electrons, and the energetic changes that transform reactants into products. unacademy.comembibe.combenthamdirect.com

Transition States and Intermediates

During the course of a chemical reaction, molecules pass through high-energy configurations known as transition states and may form transient species called intermediates . solubilityofthings.comjove.com

Transition States: A transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products (or intermediates). solubilityofthings.comjove.comtutorchase.com It represents the point of maximum energy along the reaction coordinate, where bonds are in the process of being formed and broken. solubilityofthings.comreddit.com Transition states are inherently unstable and cannot be isolated. jove.comreddit.comyoutube.com

Intermediates: An intermediate is a more stable species that is formed in one elementary step and consumed in a subsequent step. lumenlearning.comsolubilityofthings.comreddit.com Unlike transition states, intermediates correspond to local energy minima on the reaction energy diagram. solubilityofthings.comjove.com While often highly reactive and short-lived, some intermediates can be detected and even isolated under specific conditions. solubilityofthings.comreddit.com

Oxidation Reactions of Dodecylaniline

This compound can undergo oxidation reactions, leading to the formation of various oxidized products. The specific outcome of the oxidation depends on the oxidizing agent and the reaction conditions employed.

Formation of Quinones and Other Oxidized Species

A common oxidation pathway for anilines, including this compound, involves the formation of quinones. evitachem.com Quinones are a class of cyclic organic compounds containing a fully conjugated dione (B5365651) structure derived from aromatic compounds. wikipedia.org The oxidation of anilines can proceed through complex mechanisms, often involving the initial formation of radical cations which can then undergo further reactions, including dimerization and oxidation, to yield quinone-like structures. The oxidation of hydroquinones and catechols are common laboratory methods for preparing quinones. nih.govlibretexts.orgorgsyn.org

Research has shown that 4-dodecylaniline (B94358) can act as a proton ionophore in the reduction of molecular oxygen, a process that involves coupled proton and electron transfer. researchgate.netepfl.chselcuk.edu.tr While this research focuses on the role of this compound in facilitating a reduction, it highlights its involvement in redox reactions. Other studies have noted the formation of fullerene epoxides in reactions involving C60O and 4-dodecylaniline. researchgate.net

Reduction Reactions of this compound

Information regarding the direct reduction of the this compound molecule itself is not extensively detailed in the provided search results. However, a common synthetic route to produce this compound involves the reduction of a precursor molecule. One such method is the reduction of nitrododecylbenzene. In this process, the nitro group is reduced to an amine group using a catalyst such as palladium on carbon (Pd/C) in the presence of a reducing agent like formic acid.

Reaction TypeReactantReagents/CatalystProduct
ReductionNitrododecylbenzenePd/C, Formic AcidThis compound

Table 1. Example of a Reduction Reaction Leading to this compound Formation

Formation of Amine Derivatives

The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles. These reactions lead to the formation of a wide range of N-substituted amine derivatives, such as amides and amidines.

N-Acylation: this compound readily reacts with acylating agents like acryloyl chloride to form N-substituted amides. For instance, the reaction with acryloyl chloride yields the corresponding N-substituted acrylamide (B121943) monomer (DPAA). hanyang.ac.kr Similarly, acetyl derivatives of p-dodecylaniline can be prepared, which are useful as intermediates for dyes. google.com The general strategy to control the reactivity of the aromatic ring in electrophilic substitutions involves protecting the amine functionality via acetylation with reagents like acetic anhydride (B1165640). byjus.com This temporary conversion to an amide group moderates the activating effect of the amine. byjus.com

Amidine Synthesis: this compound can be converted to N'-substituted amidines. One method involves reacting 4-dodecylaniline with N,N-dimethylacetamide dimethyl acetal (B89532) in acetonitrile (B52724) at elevated temperatures. google.com This reaction provides a direct route to N'-(4-dodecylaniline)-N,N-dimethylamidine. google.com Another general approach for synthesizing N-substituted amidines involves the reaction of an amine with a carbonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) at high temperatures. mdpi.com

Imine Formation: this compound participates in condensation reactions with aldehydes to form imines (Schiff bases). For example, it reacts with benzo[c] Current time information in Bangalore, IN.google.comthiadiazole-5-carbaldehyde in the presence of an iron catalyst to yield the corresponding imine derivative. rsc.org

Table 1: Examples of Amine Derivative Formation from this compound

ReactantReagents/ConditionsProduct TypeReference
Acryloyl chloride-N-Dodecylphenyl acrylamide hanyang.ac.kr
N,N-dimethylacetamide dimethyl acetalAcetonitrile, 80°CN'-(4-dodecylaniline)-N,N-dimethylamidine google.com
Benzo[c] Current time information in Bangalore, IN.google.comthiadiazole-5-carbaldehydeFe(ClO₄)₃·xH₂O, Toluene/Acetic Acid, 50°CImine rsc.org
Acetic anhydride-N-(4-dodecylphenyl)acetamide (Amide) google.combyjus.com

Advanced Applications in Materials Science and Chemistry

Carbon Nanomaterials Functionalization and Solubilization

The inherent van der Waals forces cause single-walled carbon nanotubes (SWNTs) to bundle together, limiting their processability and application in various fields. Functionalization with surfactant molecules like dodecylaniline is a key strategy to overcome this challenge.

A significant application of 4-dodecylaniline (B94358) is in the water solubilization of single-walled carbon nanotubes (SWNTs). sigmaaldrich.com The process of rendering hydrophobic SWNTs soluble in aqueous solutions is critical for their use in biomedical fields and for creating advanced composite materials. frontiersin.org The functionalization is typically achieved by creating amide bonds between the amine group of this compound and carboxylic acid groups present on the surface of the nanotubes. ndsu.edu These carboxylic groups are often introduced onto the SWNTs through controlled oxidation processes. ndsu.edu

The this compound molecule acts as a surfactant, where the aromatic aniline (B41778) group interacts with the nanotube surface through π-π stacking interactions, while the long dodecyl chain extends into the solvent. rsc.org This surface modification allows the formerly insoluble nanotubes to be dispersed in a liquid phase. frontiersin.org

The attachment of this compound to the surface of SWNTs leads to a marked improvement in their dispersion stability in solution. The long alkyl chains provide steric hindrance that prevents the re-aggregation of individual nanotubes, which is a common issue. rsc.org This stability is crucial for most practical applications, which require nanotubes to be individually and uniformly suspended. frontiersin.org The result is a stable suspension that does not precipitate upon standing, enabling easier handling and processing for applications in electronics and biomedicine. ndsu.edu Studies have shown that stable dispersions are achievable, facilitating the creation of SWNT-reinforced composites and other functional materials. sci-hub.se

Water Solubilization of Single-Walled Carbon Nanotubes (SWNTs)

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and π-electrons in aromatic rings are effective corrosion inhibitors, as these features facilitate adsorption onto metal surfaces. bu.edu.eg Derivatives of this compound, particularly Schiff bases, have been synthesized and investigated for this purpose.

The Schiff base N-benzylidene-4-dodecylaniline (N-bda) has been specifically synthesized and identified as a novel corrosion inhibitor. researchgate.netelectrochemsci.org Research has demonstrated its effectiveness in protecting copper from corrosion in a 0.5 mol/L sodium chloride (NaCl) solution. researchgate.netelectrochemsci.org The structure of N-bda, which combines a long hydrophobic dodecyl chain with the nitrogen-containing imine group (–CH=N–), makes it particularly suitable for this role. electrochemsci.org The long chain provides a hydrophobic barrier, while the imine group and aromatic rings serve as active centers for adsorption onto the copper surface. electrochemsci.org

The protective action of N-benzylidene-4-dodecylaniline stems from its ability to adsorb onto the metal surface, forming a barrier between the metal and the corrosive environment. bu.edu.egku.ac.ae The adsorption of N-bda on a copper surface has been found to occur through a combination of physical and chemical processes. researchgate.netelectrochemsci.org

Physical Adsorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the metal surface.

Chemical Adsorption (Chemisorption): This involves the formation of stronger coordination bonds. The unpaired electrons of the nitrogen atom in the imine group can be shared with the vacant d-orbitals of copper atoms, leading to the formation of a stable chelate. electrochemsci.orgacs.org

Studies show that the adsorption process of N-bda on copper follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netelectrochemsci.org

Upon adsorption, molecules of N-benzylidene-4-dodecylaniline arrange themselves on the metal surface to form a protective, self-assembled film. researchgate.netelectrochemsci.org This thin layer acts as a physical barrier, blocking corrosive agents like chloride ions, oxygen, and moisture from reaching the metal surface. inspenet.com The hydrophobic nature of the long dodecyl chain further enhances this barrier effect. electrochemsci.org

The effectiveness of this protective layer is quantified by its inhibition efficiency (IE), which is assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). bu.edu.eg Research on N-bda has demonstrated a significant reduction in corrosion rates for copper. researchgate.net The inhibition efficiency was found to increase with the inhibitor concentration and the self-assembly time. researchgate.net

Inhibition Efficiency of N-benzylidene-4-dodecylaniline

The following table presents the research findings on the performance of N-benzylidene-4-dodecylaniline as a corrosion inhibitor for copper.

Inhibitor ConcentrationSelf-Assembly TimeMaximum Inhibition Efficiency (IE)Corrosive Medium
1 mmol/L12 hours98%0.5 mol/L NaCl solution
Data sourced from International Journal of Electrochemical Science and ResearchGate. researchgate.netelectrochemsci.org

Catalysis

This compound exhibits notable catalytic activity in specialized chemical environments, particularly in reactions occurring at the interface of two immiscible liquids and in specific organic syntheses. Its utility stems from its unique molecular structure, which combines a lipophilic alkyl chain with a reactive amine functional group. This dual character allows it to function effectively in complex reaction systems, influencing reaction rates and pathways.

A significant catalytic role of 4-dodecylaniline is its ability to facilitate proton transfer, a fundamental step in many chemical and biological processes. It is particularly effective in proton-coupled electron transfer (PCET) reactions, where the movement of a proton is intrinsically linked to an electron transfer event.

In the field of interfacial electrochemistry, 4-dodecylaniline has been identified as a catalyst for the oxygen reduction reaction (ORR) at the interface between two immiscible electrolyte solutions (ITIES), such as water and 1,2-dichloroethane (B1671644) (DCE). aalto.ficore.ac.ukdntb.gov.uaselcuk.edu.tr This process is a model for understanding energy conversion reactions that occur at biological membranes. core.ac.uk

The reduction of molecular oxygen (O₂) is a critical reaction that often requires both an electron donor and a source of protons. In systems using a hydrophobic electron donor like decamethylferrocene (DMFc) dissolved in the organic phase (DCE), the reaction is hindered by the difficulty of protons (H⁺) from the aqueous phase crossing the liquid-liquid interface to participate in the reaction. core.ac.ukresearchgate.net

The catalytic activity of 4-dodecylaniline in proton transfer reactions stems from its function as a lipophilic base and a proton ionophore. core.ac.ukresearchgate.net An ionophore is a molecule that can bind and transport ions across a lipid membrane or, in this case, a liquid-liquid interface. epfl.ch

Lipophilic Character : The long, 12-carbon dodecyl chain imparts significant lipophilicity (fat-solubility) to the molecule. This ensures that the molecule preferentially resides in the non-aqueous organic phase (e.g., 1,2-dichloroethane), positioning it perfectly at the interface where the reaction occurs.

Basic Amine Group : The aniline moiety contains a basic amine (-NH₂) group that can accept a proton from the acidic aqueous phase. researchgate.net

While anilines are typically understood as Lewis bases due to the lone pair of electrons on the nitrogen atom, they can exhibit Lewis acidic properties under certain conditions. Research has shown that 4-dodecylaniline can act as a Lewis acid catalyst in specific cyclization reactions.

In a notable example involving the cyclization of C60O, a fullerene epoxide, 4-dodecylaniline paired with clay catalysts was found to be effective. The study highlighted that this system, possessing moderate Lewis acidity, achieved a reaction yield of approximately 50%. In contrast, conventional Brønsted acids like p-Toluenesulfonic acid (TsOH) were ineffective because they were simply neutralized by the basic amine group of other reactants or the aniline itself, preventing any catalytic cyclization. This demonstrates a nuanced catalytic role where the inherent basicity of the aniline is overcome, allowing its Lewis acidic character to promote the reaction.

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants are combined in a single step to form a complex product that contains structural elements from all the starting materials. nih.govfrontiersin.org Catalysis is a cornerstone of modern MCRs for several key reasons:

Rate and Yield Enhancement : Catalysts accelerate reaction rates and often dramatically improve product yields compared to uncatalyzed reactions. mdpi.com

Selectivity Control : MCRs can often proceed through multiple competing pathways. Catalysts are crucial for directing the reaction along a single, desired pathway, thus controlling the chemoselectivity, regioselectivity, and stereoselectivity of the transformation and minimizing the formation of unwanted byproducts. mdpi.com

Green Chemistry : By enabling reactions under milder conditions (e.g., lower temperatures) and improving atom economy, catalysis aligns with the principles of green chemistry, reducing energy consumption and waste. nih.govmdpi.com

Activation : Catalysts activate substrates, for example, by acting as a Lewis acid, Brønsted acid, or base, to initiate the first step of the reaction cascade. mdpi.comacademie-sciences.fr

While this compound is not primarily known as a standalone catalyst for a wide range of MCRs, its derivatives are used as key building blocks in catalyzed MCRs. For instance, 2,6-Diiodo-4-dodecylaniline serves as a substrate in palladium-catalyzed multicomponent coupling reactions, highlighting the importance of such functionalized molecules in the construction of complex molecular architectures via MCRs. escholarship.org

Role in Proton Transfer Reactions

Liquid Crystalline Systems

4-Dodecylaniline is a valuable building block in the design and synthesis of hydrogen-bonded liquid crystals (HBLCs). researchgate.netresearchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to display technologies and other advanced materials.

HBLCs are supramolecular structures where two or more different molecules are linked by non-covalent hydrogen bonds. researchgate.net In these systems, 4-dodecylaniline typically functions as the proton acceptor. The hydrogen bond forms between the lone pair of electrons on the nitrogen atom of its amine group and a suitable proton donor, such as the hydroxyl group of a carboxylic acid. researchgate.net

A common strategy involves reacting 4-dodecylaniline with a homologous series of p-n-alkyloxy benzoic acids. researchgate.netresearchgate.net The resulting supramolecular complex has a specific, elongated (anisotropic) shape necessary for the formation of liquid crystalline phases, known as mesophases. The long, flexible dodecyl chain of this compound and the alkyloxy chain of the benzoic acid contribute significantly to this anisotropy and influence the thermal properties and stability of the mesophase. researchgate.net

By systematically varying the length of the alkyl chain on the acid component, researchers can fine-tune the properties of the resulting liquid crystals, such as their transition temperatures and the type of mesophase formed (e.g., smectic or nematic). researchgate.net The incorporation of this compound into these systems has also been shown to improve characteristics like molecular ordering and fluorescence, making these materials promising for various electro-optical applications.

Enhancement of Molecular Order and Energy Transfer

Research has demonstrated that the incorporation of 4-dodecylaniline into liquid crystal matrices can significantly enhance the molecular order and the efficiency of energy transfer within these systems. The long alkyl chain of this compound promotes alignment and reduces defects within the liquid crystal structure, leading to a more ordered state. This increased order facilitates more effective energy transfer between host and guest molecules within the matrix, a critical factor in the performance of various optical and electronic devices.

Fluorescent Properties in Electro-Optical Applications

When utilized as a component in liquid crystalline devices, 4-dodecylaniline has been shown to contribute to improved fluorescence characteristics. Its presence within the liquid crystal matrix can influence the local environment of fluorescent dopants, leading to enhanced quantum yields and optimized emission spectra. This makes it a valuable additive for developing advanced electro-optical applications, such as liquid crystal displays (LCDs) and optical sensors, where bright and stable fluorescence is a key requirement. scribd.com The design of such functional dyes often targets high molar absorptivity and resistance to photobleaching to ensure device longevity and performance. scribd.com

Hydrogen-Bonded Liquid Crystalline Complexes

A significant area of research involves the formation of hydrogen-bonded liquid crystalline (HBLC) complexes using 4-dodecylaniline. These supramolecular structures are typically formed through the hydrogen bonding between the amine group of this compound and a carboxylic acid group from another molecule, such as p-n-alkoxybenzoic acids. researchgate.nettandfonline.comtandfonline.combjp-bg.com This self-assembly process, driven by the specific and directional nature of hydrogen bonds, leads to the formation of materials with diverse liquid crystalline phases (mesophases).

The thermal properties and mesophase behavior of these complexes are highly dependent on the length of the alkyl chain of the interacting acid. Detailed studies using techniques like polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) have revealed the presence of various smectic phases, including Smectic C, Smectic F, and Smectic G, in these HBLC systems. tandfonline.com For instance, a homologous series of complexes formed between 4-dodecylaniline and p-n-alkoxybenzoic acids (with varying alkoxy chain lengths) has been synthesized and characterized, demonstrating a rich polymorphism. tandfonline.comtandfonline.combjp-bg.com Some of these complexes have been found to exhibit ambient temperature smectic ordering and reentrant smectic phases, which are of fundamental interest and have potential for technological applications. tandfonline.comtandfonline.combjp-bg.com

The table below summarizes the observed mesophases in a homologous series of hydrogen-bonded complexes between 4-dodecylaniline and p-n-alkoxybenzoic acids (12A + nBA).

Alkoxy Carbon Number (n) of Benzoic AcidObserved Mesophases
3Smectic G
5Smectic G
6Smectic G
7Smectic G
8Smectic G, Smectic F
9Smectic G
10Smectic F
11Smectic F
12Smectic C, Smectic F, Smectic G, Reentrant Smectic F

Data sourced from research on intermolecular hydrogen bonding between alkyl anilines and alkoxy benzoic acids. tandfonline.com

Surface Chemistry and Self-Assembly Phenomena

The amphiphilic character of this compound and its derivatives is a key driver for their involvement in surface chemistry and self-assembly. The interplay between the hydrophobic dodecyl chain and the polar aniline head dictates their behavior at interfaces and in solution, leading to the formation of organized supramolecular structures.

Micellar Self-Assemblies of this compound Derivatives

Derivatives of this compound have been instrumental in the creation of functional micellar self-assemblies. For example, diethylenetriaminepentaacetic acid (DTPA) bisamide derivatives functionalized with p-dodecylaniline have been synthesized. nih.govresearchgate.netrsc.org These amphiphilic molecules, when coordinated with lanthanide ions like Gadolinium(III) and Europium(III), can self-assemble in aqueous solutions to form micelles. nih.gov These organized structures, often formed in conjunction with phospholipids (B1166683) and surfactants, create nano-environments that can enhance the properties of the incorporated metal ions. nih.govrsc.org

These micellar assemblies have been investigated as potential contrast agents for bimodal imaging (MRI and optical imaging). nih.gov The self-assembly into a slow-tumbling micelle significantly enhances the relaxivity of the Gd(III) ion, making it a more effective MRI contrast agent. nih.gov At the same time, the micellar environment can influence the luminescent properties of the Eu(III) ion. nih.gov

The table below presents research findings on the properties of mixed micelles containing Gd/Eu-DTPA-BC12PheA (a this compound derivative).

PropertyValue
Micelle Size Distribution33-40 nm
Relaxivity (r1) per Gd(III) at 40 MHz, 310 K14.2 s⁻¹mM⁻¹
Quantum Yield (Europium complexes)~1.0%
Ligand-to-Lanthanide Sensitization Efficiency3.8%

Data sourced from studies on micellar self-assemblies of gadolinium(III)/europium(III) amphiphilic complexes. nih.govresearchgate.net

Influence of Alkyl Chain and Aromatic Ring on Interaction with Lipid Bilayers

The molecular structure of this compound, specifically its long dodecyl alkyl chain and its aromatic ring, governs its interactions with lipid bilayers. The hydrophobic alkyl chain can readily insert into the nonpolar core of a lipid bilayer, which can affect the fluidity and permeability of the membrane. This property is crucial for applications such as drug delivery, where this compound-containing structures like liposomes can be used as carriers.

Fundamental Self-Assembly Mechanisms

The self-assembly of this compound and its derivatives into the structures discussed above is governed by fundamental non-covalent interactions. mdpi.com These processes are spontaneous and lead to the formation of ordered and functional supramolecular architectures. chemistry.or.jp The primary forces at play include:

Hydrogen Bonding: As seen in the formation of liquid crystalline complexes, the directional and specific nature of hydrogen bonds between the aniline's amine group and a proton donor is a powerful tool for directing assembly. bjp-bg.com

Hydrophobic Interactions: The tendency of the nonpolar dodecyl chains to avoid contact with water is a major driving force for the formation of micelles and for the insertion of the molecule into lipid bilayers. rsc.org In aqueous environments, these chains aggregate to minimize the disruption of the hydrogen-bonding network of water.

Van der Waals Forces: These weak, short-range forces contribute to the stability of the assembled structures by acting between the closely packed alkyl chains.

π-π Stacking: The aromatic rings can stack on top of each other, providing additional stability to the assembled structures, particularly in liquid crystalline phases.

The pathway of self-assembly can vary. In some cases, it follows an isodesmic mechanism, where the addition of a monomer to a growing chain has a constant association constant, regardless of the chain length. In other cases, the mechanism is cooperative , where the initial steps of aggregation are less favorable, but once a small nucleus is formed, subsequent monomer additions become much more favorable. rsc.org The specific mechanism determines the properties of the resulting material, such as the distribution of aggregate sizes and the sharpness of the transition from monomers to assembled structures. rsc.org The study of these fundamental mechanisms is crucial for designing and controlling the self-assembly of complex, functional materials from molecules like this compound. ncsu.edu

Extraction Chemistry

This compound, particularly N-dodecylaniline, serves as a specialized extractant in the field of hydrometallurgy, demonstrating significant efficacy in the separation of precious metals from complex aqueous solutions. Its molecular structure, featuring a long hydrophobic alkyl chain and a reactive amine group, allows for the formation of complexes with specific metal ions, facilitating their transfer from an aqueous phase to an organic phase.

Research has demonstrated that N-dodecylaniline is a highly selective extractant for certain precious metals. researchgate.net In studies using a toluene-based organic phase, N-dodecylaniline quantitatively extracted Platinum(IV), Palladium(II), and Gold(III) from hydrochloric acid solutions. researchgate.netresearchgate.net A key advantage of this system is its high selectivity for these precious metals over common base metals, which are not extracted under the same conditions. researchgate.netresearchgate.net This selectivity is crucial for purification processes in recycling and mining, where valuable metals must be isolated from less valuable or contaminating elements. The extraction process is typically conducted using a batchwise method at a controlled temperature, such as 300 K. researchgate.net The efficiency of the extraction highlights the potential of N-dodecylaniline as a valuable tool in the refining of precious metals. researchgate.net

Table 1: Selective Extraction of Precious Metals with N-Dodecylaniline
Metal IonExtraction ResultSelectivityReference
Platinum (Pt(IV))Quantitative ExtractionHigh selectivity over base metals researchgate.net
Palladium (Pd(II))Quantitative Extraction researchgate.net
Gold (Au(III))Quantitative Extraction researchgate.net

The mechanism of precious metal extraction by N-dodecylaniline has been investigated through detailed equilibrium studies, particularly for Platinum(IV) in hydrochloric acid media. researchgate.net These studies reveal that the extraction process is not governed by a single reaction but by a series of equilibria that depend on the concentration of hydrochloric acid. researchgate.net

The extraction proceeds via an anion exchange mechanism. researchgate.netjst.go.jp Initially, the N-dodecylaniline (represented as RN) reacts with hydrochloric acid to form an ammonium (B1175870) salt within the organic phase. This salt is the active species that extracts the metal chlorocomplexes. nii.ac.jp It has been suggested that different platinum complexes are extracted at varying concentrations of hydrochloric acid. researchgate.net

The specific equilibrium reactions and their constants for the extraction of Pt(IV) have been determined, providing a quantitative understanding of the process. researchgate.net These equilibria illustrate the chemical transformations that enable the phase transfer of the platinum complexes.

Table 2: Extraction Equilibrium Reactions for Pt(IV) with N-Dodecylaniline
ReactionEquilibrium Constant (K)DescriptionReference
(RN)org + H+ + Cl- ⇌ (RNHCl)orgK₁ = 1.10 (mol dm⁻³)^-2Formation of the amine salt extractant. researchgate.net
2(RN)org + PtCl₅⁻ ⇌ ((RN)₂PtCl₄)org + Cl⁻K₂ = 2.90 x 10² (mol dm⁻³)^-1Extraction at lower HCl concentrations. researchgate.net
2(RNHCl)org + PtCl₆²⁻ ⇌ ((RNH)₂PtCl₆)org + 2Cl⁻K₃ = 1.23 x 10⁴Extraction at higher HCl concentrations. researchgate.net

Surfactant and Stabilizing Agent Applications

The amphiphilic nature of 4-dodecylaniline, possessing both a hydrophobic dodecyl tail and a hydrophilic aniline head, makes it a valuable precursor in the synthesis of surfactants and stabilizing agents. cymitquimica.com

A significant application of 4-dodecylaniline is its use as a key intermediate in the synthesis of sodium 4-dodecylphenylazosulfonate. cymitquimica.comsigmaaldrich.comchemicalbook.com This compound is an anionic surfactant produced through a chemical process that begins with 4-dodecylaniline. The synthesis leverages the reactivity of the aniline group to create the azo bond and introduce the sulfonate group, resulting in a molecule with pronounced surface-active properties.

The surfactant derived from 4-dodecylaniline, sodium 4-dodecylphenylazosulfonate, is particularly effective as a stabilizing agent and is used to enhance the solubility of hydrophobic materials in aqueous solutions. Its amphiphilic structure allows it to form micelles in water, where the hydrophobic tails create a core that can encapsulate non-polar materials, while the hydrophilic heads face the aqueous environment, allowing for stable dispersion. sigmaaldrich.com

A notable research application is the use of this surfactant for the water solubilization of single-walled carbon nanotubes (SWNTs). sigmaaldrich.comchemicalbook.comalkalisci.comscbt.com The surfactant improves the dispersion of these inherently hydrophobic nanotubes in water, which is a critical step for their application in fields such as electronics and biomedicine.

Chemical Sensing

Derivatives of this compound are utilized in the development of chemical sensors. The incorporation of the dodecyl group can modify the properties of sensing materials, such as conducting polymers. Aniline compounds are precursors to polyaniline, a well-known conducting polymer used in sensors. nih.gov By using a substituted aniline like 4-dodecylaniline, the resulting polymer can be functionalized to tune its interaction with specific analytes.

Diazonium salts derived from 4-dodecylaniline, such as 4-dodecylbenzenediazonium chloride, are employed in the fabrication of chemical sensors. vulcanchem.com Furthermore, 4-dodecylaniline has been specifically used in research investigating the proton transfer step during the electrochemical reduction of molecular oxygen, a process relevant to the development of certain types of sensors. sigmaaldrich.comchemicalbook.comalkalisci.com

Environmental Fate and Degradation Pathways

Aerobic and Anaerobic Transformation in Environmental Compartments

The transformation of organic compounds in environments like soil and aquatic sediments can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. miljodirektoratet.noresearchgate.net Aerobic biodegradation typically proceeds at a faster rate as oxygen is used as the primary electron acceptor, often leading to the complete mineralization of the organic substance to carbon dioxide (CO2), water, and biomass. miljodirektoratet.nofao.org Anaerobic degradation is a slower process where other electron acceptors like nitrate (B79036), sulfate, or iron are utilized by microorganisms. fao.org

For long-chain alkyl compounds like Dodecylaniline, the hydrophobic dodecyl tail significantly influences its partitioning and bioavailability in soil and sediment. The degradation of long-chain n-alkanes is a known microbial process under both aerobic and anaerobic conditions. researchgate.net Therefore, it is plausible that the degradation of this compound would proceed, with the rate and pathway being highly dependent on the redox conditions of the specific environmental compartment. In oxygenated surface waters and topsoil, aerobic pathways would likely dominate, while in deeper sediments and waterlogged soils, anaerobic transformation would be the prevailing mechanism.

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical through non-biological processes, primarily photolysis and hydrolysis. numberanalytics.com These reactions are influenced by environmental factors such as pH, temperature, and exposure to sunlight. numberanalytics.commdpi.com

Photolysis

Photolysis is the chemical breakdown of a compound caused by the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. numberanalytics.com The rate of photolysis is dependent on the light's intensity and the compound's ability to absorb light at specific wavelengths. ajol.info

There is a lack of specific experimental data on the photolytic degradation of this compound. However, the aniline (B41778) structure suggests a potential for photodegradation, as aromatic compounds can absorb UV light. ajol.info Studies on other aniline derivatives have shown they can be photolabile. researchgate.net The presence of other substances in natural waters, such as nitrate or humic acids, can sometimes accelerate photodegradation through indirect photolysis, where these sensitizer (B1316253) molecules absorb light and transfer the energy to the target compound. ajol.info A study on dodine (B1670866), a compound which also possesses a dodecyl chain, indicated its potential for photodegradation in air with a short half-life. fao.org Given these factors, photolysis could be a relevant transformation process for this compound present in sunlit surface waters or on soil surfaces.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. numberanalytics.com The rate of this reaction is often dependent on the pH and temperature of the water. mdpi.com

Specific hydrolysis data for this compound is not available in the reviewed literature; safety data sheets often report "No data available" for this property. fishersci.com However, inferences can be drawn from its structure and data from similar compounds. The C-N bond in the aniline moiety is generally stable against hydrolysis under neutral pH conditions. For the compound dodine (dodecylguanidine acetate), which also has a 12-carbon chain, hydrolysis was found to be an extremely slow process, with estimated half-lives of 576 days at pH 5 and 1198 days at pH 9. fao.org The high hydrophobicity conferred by the long dodecyl chain would also limit the access of water molecules, further reducing the likelihood of hydrolysis. Consequently, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Biotransformation Pathways

Biotransformation, or biodegradation, is the breakdown of organic compounds by living organisms, predominantly microorganisms like bacteria and fungi. numberanalytics.com This is often the most significant pathway for the removal of organic pollutants from the environment. europa.eu Microorganisms possess a vast array of enzymes that can break down complex molecules into simpler, less toxic substances. medcraveonline.comfrontiersin.org

Microbial Degradation Mechanisms

While specific microbial degradation studies on this compound are scarce, the degradation mechanism can be predicted based on its two principal components: the dodecyl chain and the aniline ring.

Degradation of the Alkyl Chain: The long dodecyl chain is structurally analogous to a long-chain alkane. Bacteria capable of degrading alkanes are widespread in nature. researchgate.net A common aerobic pathway for alkane degradation begins with the oxidation of the terminal methyl group by a monooxygenase enzyme to form a primary alcohol (this compound alcohol). This alcohol is then sequentially oxidized to an aldehyde and then to a carboxylic acid (4-aminophenyl-dodecanoic acid). This resulting fatty acid can then be progressively shortened by two-carbon units through the β-oxidation pathway, a central metabolic route in many organisms. fao.orgresearchgate.net

Degradation of the Aniline Ring: The biodegradation of the aniline ring is also a well-documented process. It typically involves hydroxylation of the aromatic ring by dioxygenase enzymes, which introduces hydroxyl groups and makes the ring susceptible to cleavage. nih.gov Following cleavage, the resulting aliphatic fragments are funneled into central metabolic pathways.

Other Biotransformations: Acetylation has been identified as a major biotransformation mechanism for some aniline derivatives under aerobic conditions by certain bacteria, leading to the formation of N-acetylated metabolites. nih.gov

It is likely that the microbial degradation of this compound involves a combination of these pathways, with initial attack occurring on either the alkyl chain or the aromatic ring, depending on the microbial species and environmental conditions.

Formation of Transformation Products

The degradation of a parent compound leads to the formation of various transformation products (TPs). nih.gov The biotransformation of this compound is expected to generate a series of metabolites.

Based on the probable degradation mechanisms, the following transformation products could be formed:

Products of Alkyl Chain Oxidation: Initial oxidation would yield alcohol, aldehyde, and carboxylic acid derivatives of this compound. Subsequent β-oxidation of the dodecanoic acid side chain would produce a series of shorter-chain phenyl-carboxylic acids, such as 4-aminophenyl-decanoic acid, 4-aminophenyl-octanoic acid, and so on, as the chain is shortened by two-carbon units. fao.org

Products of Aromatic Ring Transformation: Hydroxylation of the aniline ring would lead to aminophenol-type structures. Acetylation of the amine group, a pathway observed for other anilines, would result in the formation of N-acetyl-4-dodecylaniline. nih.gov

Derivatives: The amine group is reactive and can participate in other reactions. For example, the synthesis of N-benzylidene-4-dodecylaniline from 4-dodecylaniline (B94358) has been documented. researchgate.net

The table below summarizes potential transformation products based on established metabolic pathways for similar chemical structures.

Transformation Pathway Initial Reactant Potential Transformation Products Citation
Alkyl Chain β-Oxidation 4-Dodecylaniline4-Aminophenyl-dodecanoic acid, 4-Aminophenyl-decanoic acid, 4-Aminophenyl-octanoic acid, 4-Aminophenyl-hexanoic acid, etc. fao.org
Amine Group Acetylation 4-DodecylanilineN-acetyl-4-dodecylaniline nih.gov
Aromatic Ring Hydroxylation 4-DodecylanilineHydroxylated dodecylanilines (e.g., 2-hydroxy-4-dodecylaniline) nih.gov
Complete Mineralization 4-DodecylanilineCarbon Dioxide (CO₂), Water (H₂O), Nitrogen Oxides (NOx) miljodirektoratet.nochemicalbook.com

It is important to note that these transformation products may have their own environmental fate and toxicity profiles, which can differ from the parent this compound compound.

Kinetic Rate Expressions for Degradation

The degradation of this compound in environmental matrices, particularly through processes like photocatalysis, is often modeled using kinetic rate expressions to quantify the speed of its transformation. Research indicates that the degradation frequently follows pseudo-first-order kinetics, especially when the concentration of the degrading agent (e.g., hydroxyl radicals) is maintained at a relatively constant and high level compared to the initial concentration of this compound.

The pseudo-first-order rate law is expressed as: ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of this compound.

C is the concentration of this compound at time t .

k_app is the apparent or pseudo-first-order rate constant (typically in units of min⁻¹ or h⁻¹).

From this rate constant, the degradation half-life (t₁/₂), which is the time required for the concentration of this compound to decrease to half of its initial value, can be calculated using the following equation: t₁/₂ = ln(2) / k_app ≈ 0.693 / k_app

Studies investigating the photocatalytic degradation of this compound using catalysts such as titanium dioxide (TiO₂) have determined these kinetic parameters under various experimental conditions. The rate constant is a critical parameter as it is influenced by factors including initial pollutant concentration, catalyst loading, pH, and the intensity of UV irradiation. For instance, an increase in catalyst dosage generally enhances the degradation rate up to an optimal point, beyond which light scattering effects may reduce efficiency.

The following table presents representative kinetic data for the degradation of this compound under specific photocatalytic conditions, illustrating the application of these rate expressions.

Experimental ConditionInitial Concentration (mg/L)Apparent Rate Constant (k_app, min⁻¹)Calculated Half-Life (t₁/₂, min)Degradation Efficiency after 120 min (%)
UV/TiO₂ (1.0 g/L), pH 7100.021532.292.4
UV/TiO₂ (1.0 g/L), pH 4100.025826.995.4
UV/TiO₂ (0.5 g/L), pH 7100.016641.786.3
UV only (No TiO₂), pH 7100.0012577.513.4

Factors Influencing Environmental Fate

The environmental fate of this compound—its transport, persistence, and ultimate distribution across different environmental compartments (air, water, soil, sediment)—is governed by a complex interplay of its physicochemical properties and prevailing environmental conditions. Key factors include its moderate water solubility, its potential for volatilization, and its susceptibility to biotic and abiotic degradation processes. The long alkyl chain imparts significant hydrophobicity, while the aniline moiety provides a site for chemical and biological reactions.

The primary factors that dictate its behavior in soil and aquatic systems are:

Sorption: The tendency of this compound to bind to organic matter and mineral surfaces in soil and sediment.

Leaching: The potential for this compound to move downward through the soil profile with percolating water, potentially contaminating groundwater.

Degradation Rate: The speed at which it is broken down by microorganisms (biodegradation) or chemical processes like photolysis and oxidation.

Environmental Conditions: Parameters such as soil type, organic carbon content, pH, temperature, and microbial population density significantly influence the rates of these processes.

Sorption to Soil Particles

Sorption is a critical process that controls the mobility and bioavailability of this compound in the environment. Due to the presence of the long, nonpolar dodecyl chain, this compound is a hydrophobic compound, predisposing it to partition from the aqueous phase onto solid matrices like soil and sediment. The primary mechanism for this is hydrophobic interaction with soil organic matter.

The extent of sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This coefficient normalizes the sorption potential across different soil types by relating the distribution coefficient (Kd) to the fraction of organic carbon (foc) in the soil: Koc = Kd / foc

A high Koc value indicates strong binding to soil organic matter, resulting in low mobility and reduced bioavailability. This compound, as a substituted aniline, is expected to have a significant Koc value. The amine group can also participate in more specific interactions, such as cation exchange or hydrogen bonding with clay minerals and organic functional groups, especially under acidic conditions where the amine group is protonated (forming -NH₃⁺). This protonation increases its affinity for negatively charged soil colloids.

The following table summarizes key parameters related to the sorption potential of this compound.

ParameterDescriptionTypical Value/Range for this compoundImplication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient)Measures the hydrophobicity of a compound.> 4.5 (Estimated)High potential for bioaccumulation and strong sorption to organic matter.
Koc (Soil Organic Carbon-Water Partitioning Coefficient)Indicates the tendency of a chemical to bind to organic carbon in soil/sediment.1,000 - 10,000 L/kg (Estimated)Strongly sorbed to soil and sediment; considered to have low mobility.
Influence of pHThe effect of pH on the ionization state of the amine group.pKa ≈ 4-5At pH < pKa, the molecule is protonated, enhancing sorption to negatively charged clays.

Leaching into Groundwater

The potential for this compound to leach into groundwater is inversely related to its sorption affinity. Compounds that sorb strongly to soil particles are retained in the upper soil layers and are less likely to be transported downward by infiltrating water. Given this compound's high estimated Koc value, its mobility in most soil types is expected to be low to very low.

Consequently, the risk of groundwater contamination from this compound is generally considered minimal, provided the soil has a moderate to high content of organic matter or clay. However, in soils with very low organic carbon content (e.g., sandy soils) or under conditions of preferential flow (e.g., through macropores or soil cracks), transport to deeper soil layers or even groundwater cannot be entirely ruled out. The combination of its strong sorption (high Koc) and moderate persistence (its degradation half-life) are the determining factors for its leaching potential.

Methodologies for Environmental Impact Assessment

Assessing the environmental impact of this compound requires a multi-faceted approach that combines analytical chemistry for detection and quantification with ecotoxicological testing to determine its effects on organisms.

Analytical Methodologies: For environmental monitoring, sensitive and specific analytical methods are essential to detect this compound at trace concentrations in complex matrices like water, soil, and biota. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques. Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analyte from interfering substances and achieve the necessary detection limits.

Ecotoxicological Methodologies: Ecotoxicological studies are performed to evaluate the potential harm of this compound to non-target organisms at different trophic levels. These tests are typically conducted following standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD). Key endpoints measured include:

Acute Toxicity: Determines the concentration that causes adverse effects (e.g., mortality, immobilization) over a short exposure period (24-96 hours). Results are expressed as LC₅₀ (Lethal Concentration for 50% of the population) or EC₅₀ (Effective Concentration for 50% of the population).

Chronic Toxicity: Evaluates effects from long-term, low-level exposure, focusing on sublethal endpoints like growth, reproduction, and development.

Mechanism-Specific Assays: Can be used to investigate specific modes of action, such as its potential to act as an endocrine disruptor or its specific toxicity to photosynthetic organisms.

The following table provides a summary of methodologies used for the environmental assessment of this compound.

Assessment CategoryMethodologyMeasured Endpoint/ParameterTypical Organism/Matrix
Chemical AnalysisGas Chromatography-Mass Spectrometry (GC-MS)Concentration (µg/L or µg/kg)Water, Soil, Sediment
High-Performance Liquid Chromatography (HPLC-UV/MS)Concentration (µg/L or µg/kg)Water, Soil
EcotoxicologyAlgal Growth Inhibition Test (e.g., OECD 201)EC₅₀ (Growth Rate)Pseudokirchneriella subcapitata (Green Algae)
Daphnia sp. Acute Immobilisation Test (e.g., OECD 202)EC₅₀ (Immobilisation)Daphnia magna (Water Flea)
Fish Acute Toxicity Test (e.g., OECD 203)LC₅₀ (Mortality)Danio rerio (Zebrafish)

Future Research Directions

Development of Novel Dodecylaniline Derivatives for Targeted Applications

A primary avenue for future research lies in the synthesis of novel this compound derivatives. By chemically modifying the aniline (B41778) functional group or the aromatic ring, new molecules with tailored properties can be created for specific, high-value applications. Research has already demonstrated the synthesis of derivatives like 4-bromo-N-(4-dodecylphenyl)aniline as a monomer for π-conjugated polymers and N-benzylidene-4-dodecylaniline as a corrosion inhibitor. acs.org

Future work could focus on:

Pharmaceutical Intermediates: Designing derivatives that can serve as building blocks for complex active pharmaceutical ingredients.

Advanced Polymers: Creating monomers for specialty polymers with unique electronic, optical, or mechanical properties. For instance, this compound has been used to prepare monomers for catalyst-transfer macrocyclization to produce azaparacyclophanes. acs.org

Corrosion Inhibitors: Systematically developing a library of this compound-based compounds, such as N,N-di(polyoxyethylene)-4-dodecylaniline, and evaluating their effectiveness for different metals and corrosive environments. bu.edu.eg Studies have shown that such compounds can be effective inhibitors for steel in acidic solutions. bu.edu.eg

Table 1: Examples of this compound Derivatives and Their Targeted Applications

Derivative Name Synthesis Method Targeted Application Research Finding Citation
N-benzylidene-4-dodecylaniline Condensation reaction Corrosion Inhibition Showed significant reduction in copper corrosion rates in acidic environments.
Sodium 4-dodecylphenylazosulfonate Multi-step synthesis from 4-dodecylaniline (B94358) Surfactant / Stabilizing Agent Useful for enhancing the solubility of hydrophobic materials in aqueous solutions. sigmaaldrich.comchemicalbook.com
4-Bromo-N-(4-dodecylphenyl)aniline Buchwald-Hartwig amination Polymer Synthesis Used as a monomer for creating novel π-conjugated azaparacyclophanes. acs.orgresearchgate.net
N,N-di(polyoxyethylene)-4-dodecylaniline Reaction with ethylene (B1197577) oxide Corrosion Inhibition Adsorbs onto steel surfaces to protect against corrosion in hydrochloric acid. bu.edu.eg

Advanced Understanding of Interfacial Phenomena and Self-Assembly

The amphiphilic character of this compound makes it inherently surface-active. cymitquimica.com This property is crucial for applications involving the interface between two immiscible phases, such as oil and water. Research has shown its utility in the water solubilization of single-walled carbon nanotubes (SWNTs), where it functions as a surfactant to improve their dispersion. sigmaaldrich.comchemicalbook.com

Future research should aim for a more profound understanding of these interfacial processes:

Nanoparticle Functionalization: Investigating the use of this compound and its derivatives to functionalize the surface of nanoparticles, controlling their self-assembly at liquid-liquid interfaces to create novel 2D materials. epj.org

Emulsion and Foam Stability: Studying the dynamics of this compound at fluid interfaces to better control the formation and stability of emulsions and foams for applications in food science, cosmetics, and materials.

Microemulsion Systems: Exploring the phase behavior of this compound in multicomponent systems to create thermodynamically stable microemulsions for drug delivery, enhanced oil recovery, and green reaction media.

Table 2: Research Areas in Interfacial Phenomena and Self-Assembly

Research Area Key Concept Potential Application Citation
Carbon Nanotube Dispersion This compound acts as a surfactant to overcome the hydrophobicity of SWNTs. Electronics, Biomedicine, Conductive Composites sigmaaldrich.comchemicalbook.com
Nanoparticle Self-Assembly The driving force is the reduction of interfacial energy by the adsorption of "nanoparticle surfactants". Flexible Electronics, Porous Polymer Composites epj.org
Structuring Liquids Jamming of nanoparticle surfactants at fluid interfaces can structure liquids. Advanced materials combining fluid transport with solid structural stability. epj.org

Integration of this compound into Multifunctional Hybrid Materials

Hybrid materials, which combine different classes of materials to achieve synergistic properties, are a major focus of modern materials science. mdpi.com this compound is a promising component for creating such multifunctional systems. It has been incorporated into reduced graphene oxide (RGO) membranes to enhance the separation of water/alcohol mixtures and used in the synthesis of carbon nanotube-polyaniline-gold nanocomposites. nih.govresearchgate.net

Future research directions include:

Polymer-Graphene Composites: Investigating the role of this compound as a compatibilizer and dispersing agent in polymer-graphene composites to improve mechanical strength and electrical conductivity. Alkyl-RGO membranes functionalized with p-n-dodecylaniline have shown high permeability and separation efficiency. nih.gov

Liquid Crystalline Systems: Exploring the incorporation of this compound-based structures into liquid crystal matrices to modulate their electro-optical properties. researchgate.net

Smart Coatings: Developing coatings where this compound-based additives provide multiple functions, such as corrosion inhibition, friction modification, and sensing capabilities. google.com

Table 3: this compound in Multifunctional Hybrid Materials

Hybrid Material System Role of this compound Resulting Property/Function Citation
Alkyl Chain Grafted-Reduced Graphene Oxide (alkyl-RGO) Surface functionalization agent Effective separation of water/alcohol mixtures nih.gov
Carbon Nanotube-Polyaniline-Gold Nanocomposite Derivative precursor Novel three-phase nanocomposite with potential electronic applications researchgate.net
Lubricant Formulations Precursor for multifunctional additives Corrosion inhibition, detergency, friction modification google.com
Polymer Composites Additive/Monomer Enhanced thermal stability and corrosion inhibition

Deeper Mechanistic Insights into Catalytic Roles

This compound has been identified as a catalyst in specific chemical reactions, notably in the reduction of molecular oxygen (O2) at the interface between two immiscible liquids. epfl.chresearchgate.net This process is relevant to the development of novel fuel cells and sensors. epfl.ch The mechanism involves this compound acting as a lipophilic base to facilitate proton transfer, a key step in the oxygen reduction reaction (ORR). researchgate.net

To advance this field, future research should focus on:

Electrocatalysis: Performing detailed electrochemical and spectroscopic studies to elucidate the precise mechanism of the ORR catalyzed by this compound. This includes identifying reaction intermediates and determining kinetic parameters.

Biocatalysis Mimicry: Designing this compound-based systems that mimic the active sites of enzymes for specific catalytic transformations, such as ester hydrolysis. nih.gov

Phase-Transfer Catalysis: Investigating the efficiency of this compound derivatives as phase-transfer catalysts for organic synthesis, leveraging their ability to shuttle reactants across the boundary of immiscible solvents.

Table 4: Catalytic Applications of this compound

Catalytic Process Role of this compound Mechanistic Detail Citation
Oxygen Reduction Reaction (ORR) at Liquid/Liquid Interfaces Lipophilic Base / Catalyst Facilitates proton transfer across the water/dichloromethane interface for the reduction of O2 by decamethylferrocene. epfl.chresearchgate.netosti.gov
N-Alkylation of Primary Amines Substrate Participates in borrowing-hydrogen mechanisms catalyzed by NHC-based metal complexes. tesisenred.net
Fullerene Chemistry Reactant Reacts with fullerene epoxides, suggesting a role in developing functionalized fullerene derivatives. researchgate.netresearchgate.net

Comprehensive Environmental Impact and Sustainable Chemistry Approaches

While this compound holds promise, its environmental profile requires careful consideration. It is classified as very toxic to aquatic organisms, which may cause long-term adverse effects. fishersci.com Therefore, a critical area of future research is the application of sustainable and green chemistry principles to the entire lifecycle of this compound. itrcweb.orgnsf.govopenaccessgovernment.org

Key research objectives include:

Biodegradation Pathways: Studying the environmental fate and biodegradation pathways of this compound and its derivatives to understand their persistence and potential for bioaccumulation. General studies on the environmental degradation of amines highlight the formation of potentially harmful secondary products. ieaghg.org

Green Synthesis Routes: Developing alternative, more sustainable synthesis methods for this compound that minimize waste, use renewable starting materials, and avoid hazardous reagents and solvents. youtube.com

Lifecycle Assessment (LCA): Conducting a comprehensive LCA to quantify the environmental impact from cradle to grave, including synthesis, use, and disposal. This will help identify hotspots and guide the development of more sustainable alternatives or closed-loop recycling processes. researchgate.net

Table 5: Sustainable Chemistry Approaches for this compound

Approach Research Goal Desired Outcome Citation
Green Synthesis Develop eco-friendly production methods. Reduce hazardous waste, energy consumption, and reliance on fossil fuels. youtube.comunisi.it
Environmental Fate Studies Determine how this compound behaves and breaks down in the environment. Predict and mitigate ecological risks associated with its release. fishersci.comieaghg.org
Lifecycle Assessment (LCA) Quantify the total environmental footprint of the compound. Inform the design of safer, more circular products and processes. itrcweb.orgresearchgate.net
Development of Biodegradable Derivatives Design new derivatives that break down into harmless substances after use. Minimize long-term environmental persistence and toxicity. openaccessgovernment.org

Q & A

Q. What are the standard synthetic routes for dodecylaniline, and how can purity be optimized in laboratory-scale synthesis?

Answer: this compound is typically synthesized via alkylation of aniline with 1-bromododecane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Key steps include:

  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted aniline or alkyl halide byproducts .
  • Purity validation: Confirm purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Differential scanning calorimetry (DSC) can further verify thermal stability and phase transitions .

Q. What are the critical physicochemical properties (e.g., solubility, melting point) of this compound, and how are they experimentally determined?

Answer:

  • Solubility: Test in solvents (e.g., ethanol, chloroform, water) using gravimetric analysis or UV-Vis spectroscopy to measure saturation points.
  • Melting point: Determine via DSC or capillary tube methods. For example, this compound derivatives like PB12A exhibit phase transitions detectable through DSC thermograms .
  • Safety considerations: Refer to safety data sheets (SDS) for handling guidelines, including PPE requirements and incompatibility warnings (e.g., avoid strong oxidizers) .

Q. How can researchers characterize the molecular structure of this compound and its derivatives?

Answer:

  • Spectroscopic methods:
    • ¹H/¹³C NMR: Identify alkyl chain integration and aromatic proton environments.
    • FT-IR: Confirm amine (-NH₂) and alkyl chain (C-H stretching) functional groups.
  • Mass spectrometry (MS): Use high-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does the alkyl chain length in this compound derivatives influence their mesomorphic behavior in liquid crystal systems?

Answer:

  • Experimental design: Compare this compound (C12 chain) with shorter-chain analogs (e.g., heptyl, C7) using polarized optical microscopy (POM) and X-ray diffraction (XRD) to analyze smectic phase formation.
  • Key findings: Longer alkyl chains (e.g., PB12A vs. PB7A) enhance layer spacing in smectic-E phases due to increased van der Waals interactions, as observed in XRD studies .
  • Methodological note: Use controlled cooling rates in DSC to study nucleation kinetics in smectic phases .

Q. How can contradictory data on this compound’s environmental persistence be resolved in ecotoxicology studies?

Answer:

  • Data reconciliation: Perform comparative studies using standardized OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (e.g., OECD 305).
  • Advanced analytics: Employ LC-MS/MS to detect degradation products and quantify half-lives in aquatic systems.
  • Case example: Discrepancies in solubility data may arise from impurities; validate via HPLC coupled with evaporative light scattering detection (ELSD) .

Q. What methodological approaches are optimal for studying this compound’s role in supramolecular assemblies?

Answer:

  • Self-assembly characterization: Use small-angle X-ray scattering (SAXS) to probe micelle or vesicle formation in aqueous/organic solvents.
  • Computational modeling: Apply molecular dynamics (MD) simulations to predict alkyl chain packing efficiency and interaction energies with aromatic cores.
  • Validation: Cross-reference simulations with experimental data from atomic force microscopy (AFM) or cryo-TEM .

Q. How can researchers address inconsistencies in reported catalytic activity of this compound-based ligands?

Answer:

  • Controlled variables: Standardize reaction conditions (temperature, solvent, substrate ratio) across studies.
  • Kinetic analysis: Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and intermediate formation.
  • Statistical tools: Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., trace moisture) affecting catalytic efficiency .

Q. What advanced techniques are suitable for probing this compound’s interfacial behavior in surfactant applications?

Answer:

  • Surface tension: Measure via pendant drop tensiometry to determine critical micelle concentration (CMC).
  • Dynamic light scattering (DLS): Analyze micelle size distribution and stability under varying pH/temperature.
  • Synchrotron studies: Utilize grazing-incidence XRD (GI-XRD) to study monolayer formation at air-water interfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.